2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-chlorobenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst . The reaction conditions often include heating under reflux with solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyrimidine derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-A]pyrazine: Contains a pyrazine ring and exhibits different biological activities.
Pyrimido[1,2-A]benzimidazole: A related compound with a benzimidazole ring, used in different medicinal applications.
Uniqueness
2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry.
Properties
Molecular Formula |
C13H8ClN3O2 |
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Molecular Weight |
273.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-5-2-1-4-8(9)10-11(12(18)19)17-7-3-6-15-13(17)16-10/h1-7H,(H,18,19) |
InChI Key |
CNANDTANTWIVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C=CC=NC3=N2)C(=O)O)Cl |
Origin of Product |
United States |
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